molecular formula C9H17NO2S B13165174 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione

Cat. No.: B13165174
M. Wt: 203.30 g/mol
InChI Key: BHRLZTFOPZEOCL-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione is a heterocyclic compound featuring a thiolane ring with a cyclopentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione typically involves the reaction of cyclopentylamine with a thiolane precursor under controlled conditions. One common method includes the nucleophilic substitution of a halogenated thiolane with cyclopentylamine in the presence of a base. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and the functional groups present. The pathways involved can include binding to active sites on enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Shares the cyclopentylamino group but lacks the thiolane ring.

    Thiolane derivatives: Compounds with similar thiolane rings but different substituents.

Uniqueness

3-(Cyclopentylamino)-1lambda6-thiolane-1,1-dione is unique due to the combination of the cyclopentylamino group and the thiolane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

N-cyclopentyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C9H17NO2S/c11-13(12)6-5-9(7-13)10-8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

BHRLZTFOPZEOCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2CCS(=O)(=O)C2

Origin of Product

United States

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